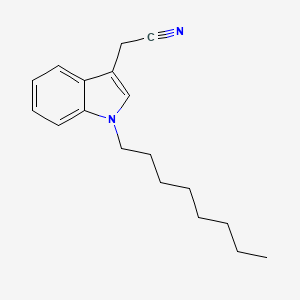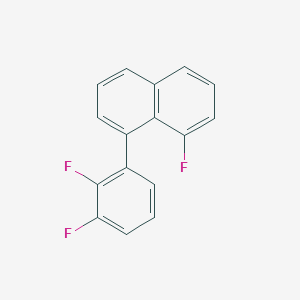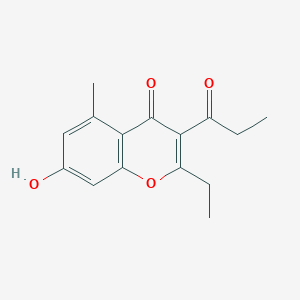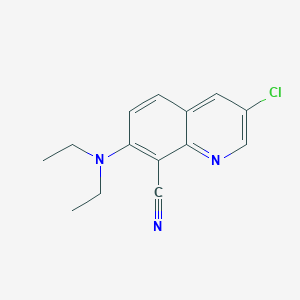
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a heterocyclic compound that features a nitrofuran moiety and a tetrahydroquinazolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
化学反应分析
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antitubercular activities.
作用机制
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves the reduction of the nitro group to form reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets bacterial enzymes and disrupts essential cellular processes .
相似化合物的比较
Similar Compounds
- 5-Nitrofuran-2-carbohydrazide
- 5-Nitrofuran-2-yl methylene hydrazine
- 5-Nitro-N’-5-nitrofuran-2-carbonyl furan-2-carbohydrazide
Uniqueness
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is unique due to its combined nitrofuran and tetrahydroquinazolinone structures, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .
属性
CAS 编号 |
61378-80-1 |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16) |
InChI 键 |
ZFCDDFLYSNHACR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)


![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
![N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11855024.png)
![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)



![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)




